2-[4-(Propan-2-yloxy)phenyl]cyclopropane-1-carboxylic acid
Overview
Description
2-[4-(Propan-2-yloxy)phenyl]cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C13H16O3. It is also known by its synonym, 2-(4-Isopropoxyphenyl)cyclopropane-1-carboxylic acid . This compound features a cyclopropane ring attached to a carboxylic acid group and a phenyl ring substituted with a propan-2-yloxy group. Its unique structure makes it an interesting subject for various chemical studies and applications.
Preparation Methods
The synthesis of 2-[4-(Propan-2-yloxy)phenyl]cyclopropane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclopropanation of a suitable precursor, such as a phenyl-substituted alkene, using a carbenoid reagent. The reaction conditions typically include the use of a metal catalyst, such as rhodium or copper, under controlled temperature and pressure . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-[4-(Propan-2-yloxy)phenyl]cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[4-(Propan-2-yloxy)phenyl]cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(Propan-2-yloxy)phenyl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The cyclopropane ring and carboxylic acid group can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways involved depend on the specific context of its application .
Comparison with Similar Compounds
Similar compounds to 2-[4-(Propan-2-yloxy)phenyl]cyclopropane-1-carboxylic acid include other cyclopropane carboxylic acids and phenyl-substituted cyclopropanes. These compounds share structural similarities but may differ in their chemical reactivity and applications. For example, 2-(4-Isopropylphenyl)cyclopropane-1-carboxylic acid is a related compound with a different substituent on the phenyl ring, leading to variations in its chemical behavior .
Properties
IUPAC Name |
2-(4-propan-2-yloxyphenyl)cyclopropane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-8(2)16-10-5-3-9(4-6-10)11-7-12(11)13(14)15/h3-6,8,11-12H,7H2,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTVHQATJKATCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2CC2C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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